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Compound of Interest

Compound Name: Methyl 3-bromo-2-methylbenzoate

Cat. No.: B137484 Get Quote

A comprehensive spectroscopic and methodological guide to Methyl 3-bromo-2-
methylbenzoate, tailored for researchers, scientists, and professionals in drug development.

This document provides an in-depth analysis of its spectroscopic data, including Nuclear

Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS),

alongside detailed experimental protocols.

Spectroscopic Data Analysis
The spectroscopic data for Methyl 3-bromo-2-methylbenzoate provides a detailed fingerprint

of its molecular structure. The following tables summarize the key quantitative data obtained

from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

¹H NMR Spectroscopic Data
Solvent: CDCl₃ Frequency: 300 MHz
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Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Integration Assignment

7.64 d 7.8 1H Aromatic H

7.60 d 7.8 1H Aromatic H

7.00 t 7.8 1H Aromatic H

3.98 s - 3H -OCH₃

2.55 s - 3H Ar-CH₃

d: doublet, t: triplet, s: singlet

¹³C NMR Spectroscopic Data
Solvent: CDCl₃ Frequency: 75 MHz

Chemical Shift (δ) ppm Assignment

167.8 C=O (ester)

138.7 Aromatic C

135.9 Aromatic C

132.6 Aromatic C

129.1 Aromatic C

127.1 Aromatic C

126.9 Aromatic C

52.2 -OCH₃

20.6 Ar-CH₃

Infrared (IR) Spectroscopy Data
Method: Film
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Wavenumber (cm⁻¹) Assignment

2997, 2951 C-H stretch (aliphatic)

1725 C=O stretch (ester)

1434 C-H bend (methyl)

1285, 1255 C-O stretch (ester)

1096, 1010 C-H in-plane bend (aromatic)

753 C-H out-of-plane bend (aromatic)

Mass Spectrometry (MS) Data
Method: Electron Ionization (EI)

m/z Relative Intensity (%) Assignment

230 19 [M]⁺ (with ⁸¹Br)

228 19 [M]⁺ (with ⁷⁹Br)

89 78 Fragment

63 100 Fragment

Experimental Protocols
The following sections detail the methodologies for obtaining the spectroscopic data presented

above.

Synthesis of Methyl 3-bromo-2-methylbenzoate
To a solution of 3-bromo-2-methylbenzoic acid (2.15 g, 10 mmol) in methanol (20 mL) at room

temperature, concentrated sulfuric acid (0.5 mL) was added while stirring. The mixture was

then heated under reflux for 12 hours. A portion of the methanol was removed under reduced

pressure. The remaining residue was diluted with diethyl ether (150 mL) and washed

sequentially with a saturated solution of sodium bicarbonate (2 x 10 mL), water (2 x 10 mL),
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and brine (2 x 10 mL). The organic layer was dried over anhydrous sodium sulfate, filtered, and

concentrated to yield the final product.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of 5-10 mg of Methyl 3-bromo-2-methylbenzoate was dissolved in approximately

0.5-0.7 mL of deuterated chloroform (CDCl₃). The solution was then filtered into a clean NMR

tube. ¹H and ¹³C NMR spectra were recorded on a 300 MHz spectrometer.[1] For ¹H NMR, the

chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an

internal standard. For ¹³C NMR, the spectrum was obtained with ¹H decoupling.[2][3]

Infrared (IR) Spectroscopy
The IR spectrum was obtained using the thin solid film method.[4] A small amount of the oily

product, Methyl 3-bromo-2-methylbenzoate, was placed directly onto a salt plate (KBr or

NaCl).[1] A second plate was placed on top to create a thin film. The spectrum was recorded

using a Fourier Transform Infrared (FT-IR) spectrometer.[4] The data is presented in

wavenumbers (cm⁻¹).[1]

Mass Spectrometry (MS)
The mass spectrum was acquired using an Electron Ionization (EI) source.[1] The sample was

introduced into the mass spectrometer, where it was bombarded with high-energy electrons.

This process caused the molecule to ionize and fragment. The resulting ions were then

separated based on their mass-to-charge ratio (m/z) and detected.[5]

Visualizations
The following diagrams illustrate the workflow of the spectroscopic analysis and the logical

relationship of the data interpretation.
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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